2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
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Overview
Description
2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a benzylpyridinium moiety linked to a dimethoxy-dihydroindenone core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one typically involves the alkylation of pyridine derivatives with benzyl halides under basic conditions. The reaction is often carried out in solvents such as toluene, acetone, or acetonitrile at elevated temperatures to facilitate the formation of the quaternary pyridinium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium moiety acts as a leaving group.
Common Reagents and Conditions
Oxidation: Molecular oxygen, metal-free catalysts, or metal-containing catalytic systems.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Oxygenated products such as alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one involves its interaction with molecular targets through its electrophilic pyridinium moiety. This allows it to participate in nucleophilic substitution reactions and act as a catalyst in oxidation processes. The compound’s unique structure enables it to interact with various molecular pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-decyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-dodecyl-4-(dimethylamino)pyridin-1-ium bromide
Uniqueness
2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one stands out due to its dimethoxy-dihydroindenone core, which imparts unique chemical properties and reactivity. This makes it particularly effective in catalytic applications and as a research tool in various scientific fields .
Properties
CAS No. |
757173-38-9 |
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Molecular Formula |
C24H24NO3+ |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H24NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-11,14-15,20H,12-13,16H2,1-2H3/q+1 |
InChI Key |
RCRQOFLAAVCAGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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